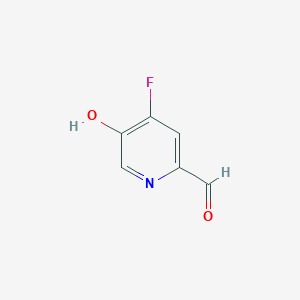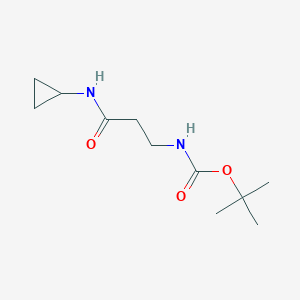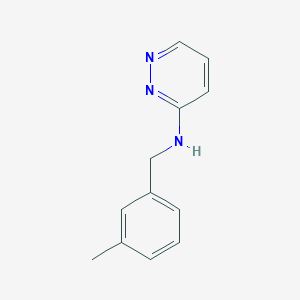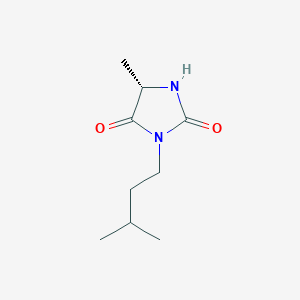
4-Fluoro-5-hydroxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-hydroxypicolinaldehyde is an organic compound with the molecular formula C6H4FNO2 It is a fluorinated derivative of picolinaldehyde, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-hydroxypicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the electrophilic fluorination of 5-hydroxypicolinaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding the desired fluorinated product with good selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of fluorinating agents and reaction conditions can be optimized to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are
Properties
Molecular Formula |
C6H4FNO2 |
|---|---|
Molecular Weight |
141.10 g/mol |
IUPAC Name |
4-fluoro-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(3-9)8-2-6(5)10/h1-3,10H |
InChI Key |
VTYWZSOHMFKQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1F)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)



![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)

![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)




